molecular formula C22H20N2O3S B2980454 N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide CAS No. 865545-46-6

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide

Cat. No. B2980454
CAS RN: 865545-46-6
M. Wt: 392.47
InChI Key: CIDLXTVXVFMOQA-GHVJWSGMSA-N
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Description

“N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide” is a complex organic compound that contains a benzothiazole moiety. Benzothiazoles are bicyclic heterocycles that are found in a wide variety of synthetic and natural products .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are typically synthesized from 2-aminothiophenols and aromatic aldehydes . A hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis method has been used to create new N’-(1,3-benzothiazol-2-yl)-arylamides .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including condensation with aldehydes, reactions with electrophiles at the sulfur atom, and nucleophilic substitution reactions at the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown to modulate antitumor properties through various substitutions at specific positions on the benzothiazole scaffold. For instance, new benzothiazole acylhydrazone derivatives were synthesized and investigated for their probable anticancer activity, displaying cytotoxic activity against various cancer cell lines including Rat brain glioma (C6), Human lung adenocarcinoma (A549), Human breast adenocarcinoma (MCF-7), and Human colorectal adenocarcinoma (HT-29) cancer cell lines. The study involved multiple phases including MTT tests for cytotoxic activity, investigating inhibitory effects on DNA synthesis, and flow cytometric analysis to identify the death pathway of carcinogenic cells (Osmaniye et al., 2018).

Microbial Resistance

Benzothiazole derivatives have been investigated for their antimicrobial activity. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and their antimicrobial activity evaluated, showcasing the potential in combating microbial resistance (Spoorthy et al., 2021).

Corrosion Inhibition

In the field of corrosion science, benzothiazole derivatives have been synthesized and studied for their effect on steel corrosion inhibition in acidic environments. These studies demonstrate the potential of benzothiazole compounds to offer stability and higher inhibition efficiencies, indicating their applicability in industrial corrosion protection (Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities associated with benzothiazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-4-24-16-13-12-14-8-5-6-9-15(14)20(16)28-22(24)23-21(25)19-17(26-2)10-7-11-18(19)27-3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDLXTVXVFMOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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